Cas no 2097903-93-8 (3-chloro-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl-4-fluorobenzene-1-sulfonamide)

3-chloro-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl-4-fluorobenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 3-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-4-fluorobenzenesulfonamide
- 3-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]-4-fluorobenzenesulfonamide
- 3-chloro-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl-4-fluorobenzene-1-sulfonamide
-
- インチ: 1S/C17H17ClFN3O3S/c1-11-8-12(2)22(21-11)16(17-4-3-7-25-17)10-20-26(23,24)13-5-6-15(19)14(18)9-13/h3-9,16,20H,10H2,1-2H3
- InChIKey: URNJWSUOVQHGPJ-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)S(NCC(C1=CC=CO1)N1C(C)=CC(C)=N1)(=O)=O)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 26
- 回転可能化学結合数: 6
- 複雑さ: 576
- XLogP3: 3.2
- トポロジー分子極性表面積: 85.5
3-chloro-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl-4-fluorobenzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6519-5465-25mg |
3-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide |
2097903-93-8 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6519-5465-10μmol |
3-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide |
2097903-93-8 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6519-5465-30mg |
3-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide |
2097903-93-8 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6519-5465-100mg |
3-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide |
2097903-93-8 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6519-5465-20μmol |
3-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide |
2097903-93-8 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6519-5465-2mg |
3-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide |
2097903-93-8 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6519-5465-40mg |
3-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide |
2097903-93-8 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6519-5465-5μmol |
3-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide |
2097903-93-8 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6519-5465-2μmol |
3-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide |
2097903-93-8 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6519-5465-1mg |
3-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide |
2097903-93-8 | 1mg |
$54.0 | 2023-09-08 |
3-chloro-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl-4-fluorobenzene-1-sulfonamide 関連文献
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
7. Caper tea
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
3-chloro-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl-4-fluorobenzene-1-sulfonamideに関する追加情報
Introduction to Compound with CAS No. 2097903-93-8 and Its Applications in Modern Pharmaceutical Research
The compound with the CAS number 2097903-93-8 is a sophisticated organic molecule that has garnered significant attention in the field of pharmaceutical research due to its unique structural and functional properties. The full name of this compound is 3-chloro-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl-4-fluorobenzene-1-sulfonamide, which highlights its complex chemical architecture. This introduction aims to provide a comprehensive overview of the compound, its synthesis, potential applications, and recent advancements in research that underscore its significance.
The molecular structure of this compound features a benzene ring substituted with a sulfonamide group, a chloro group, and a fluorine atom. Additionally, it incorporates a pyrazole ring and a furan moiety, which are connected through an ethyl chain. This intricate arrangement of functional groups makes the compound a versatile scaffold for drug discovery and development. The presence of the pyrazole ring, in particular, has been associated with various pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
In recent years, there has been growing interest in the development of novel sulfonamide derivatives as potential therapeutic agents. Sulfonamides are known for their broad spectrum of biological activities and have been widely used in the treatment of infections, inflammation, and other diseases. The specific modification of the sulfonamide group in this compound, along with the other substituents such as the chloro and fluorine atoms, is designed to enhance its pharmacological efficacy and reduce potential side effects.
The synthesis of 3-chloro-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl-4-fluorobenzene-1-sulfonamide involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The process typically begins with the preparation of key intermediates such as the pyrazole-furan ethyl derivative and the fluorobenzene sulfonamide precursor. These intermediates are then coupled together through various organic transformations, including nucleophilic substitution reactions and condensation reactions.
One of the most notable features of this compound is its potential as an inhibitor of certain enzymes that play critical roles in cancer cell proliferation. Recent studies have shown that sulfonamide derivatives can interfere with the activity of enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are essential for DNA synthesis in rapidly dividing cells. The structural elements present in this compound, including the pyrazole ring and the furan moiety, are believed to contribute to its ability to bind effectively to these target enzymes.
Moreover, the presence of both chloro and fluorine atoms in the molecule is thought to enhance its metabolic stability and bioavailability. These substituents can influence the electronic properties of the molecule, thereby affecting its interactions with biological targets. For instance, fluorine atoms are known to increase metabolic stability by reducing susceptibility to hydrolysis by enzymes such as cytidine deaminases.
In clinical trials conducted so far, derivatives of sulfonamides have demonstrated promising results in treating various types of cancer. While 3-chloro-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl-4-fluorobenzene-1-sulfonamide has not yet been tested in human clinical trials due to its relatively recent discovery, preclinical studies suggest that it may exhibit similar therapeutic effects. These studies often involve cell culture assays and animal models to evaluate the compound's efficacy and safety profile before moving on to human trials.
The development of new drug candidates is an iterative process that involves extensive testing at multiple stages. Researchers must carefully analyze data from preclinical studies to identify potential toxicities or side effects before proceeding with human trials. The structural complexity of this compound necessitates rigorous testing to ensure that it behaves as expected in biological systems. However, its unique design offers hope for developing novel therapies that could address unmet medical needs.
The role of computational chemistry has become increasingly important in modern drug discovery. Advanced computational methods can predict how a compound will interact with biological targets at a molecular level. These predictions can guide researchers in optimizing the structure of their compounds for improved efficacy and reduced toxicity. In the case of 3-chloro-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl-4-fluorobenzene-1-sulfonamide, computational studies have helped identify key interactions between the molecule and potential target enzymes.
The future prospects for this compound are promising given its unique structural features and potential therapeutic applications. As research continues to uncover new insights into its mechanisms of action, it may be developed into a novel drug or used as a starting point for designing even more effective therapeutic agents. The collaboration between academic researchers and pharmaceutical companies will be crucial in translating these findings into tangible benefits for patients worldwide.
2097903-93-8 (3-chloro-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl-4-fluorobenzene-1-sulfonamide) Related Products
- 3010-81-9(Tris(4-methoxyphenyl)methanol)
- 886910-45-8(8-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione)
- 1426928-20-2(56QS71Swuj)
- 2177366-45-7(3-({[3,3'-bipyridine]-5-yl}methyl)-1-[(naphthalen-1-yl)methyl]urea)
- 874775-97-0(3-(1-hydroxy-2-methylpropan-2-yl)benzonitrile)
- 1508300-55-7(tert-butyl 3-hydroxy-4-(propan-2-yl)pyrrolidine-1-carboxylate)
- 2680809-05-4(2-{(prop-2-en-1-yloxy)carbonylamino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid)
- 29956-84-1(3-Chloro-2-hydroxybenzamide)
- 2172931-40-5(4-Chloro-2-ethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one)
- 2171849-85-5(2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-carbonyl]azetidin-3-yl}propanoic acid)




